4-{5-[(E)-2-[(3-methylphenyl)methylidene]hydrazin-1-yl]-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl}morpholine
Description
4-{5-[(E)-2-[(3-Methylphenyl)methylidene]hydrazin-1-yl]-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl}morpholine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a fused pyrazole-pyrimidine core, substituted with a morpholine ring at position 7, a pyridin-4-yl group at position 2, and a hydrazone-linked 3-methylphenyl moiety at position 5 (Figure 1). This compound belongs to a class of nitrogen-rich heterocycles known for their bioactivity in targeting enzymes, receptors, and epigenetic regulators .
Properties
Molecular Formula |
C23H23N7O |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-[(Z)-(3-methylphenyl)methylideneamino]-7-morpholin-4-yl-2-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-5-amine |
InChI |
InChI=1S/C23H23N7O/c1-17-3-2-4-18(13-17)16-25-27-21-15-23(29-9-11-31-12-10-29)30-22(26-21)14-20(28-30)19-5-7-24-8-6-19/h2-8,13-16H,9-12H2,1H3,(H,26,27)/b25-16- |
InChI Key |
RFZQYGBLRIKROZ-XYGWBWBKSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=N\NC2=NC3=CC(=NN3C(=C2)N4CCOCC4)C5=CC=NC=C5 |
Canonical SMILES |
CC1=CC(=CC=C1)C=NNC2=NC3=CC(=NN3C(=C2)N4CCOCC4)C5=CC=NC=C5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-{5-[(E)-2-[(3-methylphenyl)methylidene]hydrazin-1-yl]-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl}morpholine involves several steps. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This is typically achieved through the reaction of a pyridine derivative with a suitable hydrazine compound under acidic or basic conditions.
Introduction of the hydrazone linkage: The hydrazone linkage is formed by reacting the pyrazolo[1,5-a]pyrimidine intermediate with 3-methylbenzaldehyde in the presence of a catalyst such as acetic acid.
Attachment of the morpholine ring: The final step involves the reaction of the hydrazone intermediate with morpholine under controlled conditions to yield the desired compound.
Chemical Reactions Analysis
4-{5-[(E)-2-[(3-methylphenyl)methylidene]hydrazin-1-yl]-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl}morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
4-{5-[(E)-2-[(3-methylphenyl)methylidene]hydrazin-1-yl]-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl}morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-{5-[(E)-2-[(3-methylphenyl)methylidene]hydrazin-1-yl]-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl}morpholine is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological activities .
Comparison with Similar Compounds
Key Structural Features :
- Pyrazolo[1,5-a]pyrimidine core : Provides planar rigidity, facilitating π-π stacking interactions with biological targets.
- Morpholine substituent : Enhances solubility and hydrogen-bonding capacity due to its oxygen atom .
Synthetic Routes :
The compound is synthesized via multicomponent reactions involving aromatic aldehydes, hydrazine derivatives, and pyrazolo[1,5-a]pyrimidine precursors under regioselective conditions. Ultrasonic irradiation with KHSO₄ in aqueous-alcohol media has been reported to optimize yields for analogous structures .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse pharmacological properties depending on substituent patterns. Below is a comparative analysis of the target compound with structurally related analogs (Table 1).
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
*Estimated based on analogous structures.
Key Findings:
Substituent Effects on Bioactivity: Morpholine Group: The target compound’s morpholine substituent at position 7 contrasts with the 4-morpholinophenyl group in , showing divergent solubility profiles. Morpholine-containing derivatives generally exhibit improved pharmacokinetics compared to halogenated analogs (e.g., fluorine in ). Hydrazone vs. Aromatic Substituents: The 3-methylphenyl group in the target compound balances lipophilicity and steric bulk, differing from electron-withdrawing substituents (e.g., trifluoromethyl in ) that enhance metabolic stability but reduce solubility.
Synthetic Accessibility :
- Ultrasonic irradiation methods (as in ) achieve higher yields (75–90%) for pyrazolo[1,5-a]pyrimidines compared to traditional thermal cyclization (50–65% in ).
Bioactivity Trends :
- Compounds with pyridinyl substituents (e.g., target compound and ) show promise in kinase inhibition due to π-stacking with ATP-binding pockets.
- Hydrazone derivatives (e.g., target compound and ) demonstrate dual functionality as metal chelators and enzyme inhibitors, contrasting with acetylated hydrazines in , which lack bioactivity.
Limitations and Contradictions:
- piperazine analogs .
- Fluorinated derivatives (e.g., ) exhibit superior cytotoxicity but poorer solubility compared to the target compound, underscoring trade-offs in drug design.
Biological Activity
The compound 4-{5-[(E)-2-[(3-methylphenyl)methylidene]hydrazin-1-yl]-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl}morpholine is a complex organic molecule notable for its potential biological activities. This compound features a unique structural framework that combines hydrazone and pyrazolo-pyrimidine functionalities, making it a candidate for various pharmacological applications.
Chemical Structure and Properties
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C23H23N7O |
| Molecular Weight | 413.5 g/mol |
| CAS Number | 1232221-74-7 |
The compound's structure includes a morpholine ring, which is known for its ability to enhance solubility and bioavailability in biological systems. The presence of the pyrazolo-pyrimidine moiety contributes to its potential as a bioactive agent.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing pyrazolo and pyrimidine scaffolds. Research indicates that derivatives of these structures can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .
In vitro assays demonstrated that compounds similar to this compound exhibit significant antiproliferative activity, with IC50 values in the low micromolar range against several cancer types .
The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cell cycle regulation and apoptosis. Specifically, it may interact with DNA repair enzymes or cell signaling pathways that regulate apoptosis, leading to increased cancer cell death .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary studies suggest that it possesses moderate activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi. This broad-spectrum activity could be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
Study 1: Anticancer Activity Evaluation
A study published in 2022 synthesized various pyrazolo-pyrimidine derivatives and evaluated their anticancer properties. Among these, the compound related to this compound showed promising results against breast and liver cancer cells, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis .
Study 2: Antimicrobial Efficacy Assessment
Another research effort focused on assessing the antimicrobial properties of structurally similar compounds. The results indicated that these compounds exhibited significant inhibition zones against selected bacterial strains, suggesting their potential as lead compounds for developing new antimicrobial agents .
Q & A
Q. How can AI-driven cheminformatics tools predict off-target interactions for this compound?
- Methodological Answer : Deep learning platforms (e.g., DeepChem) trained on Tox21 datasets predict hepatotoxicity and CYP450 inhibition. Molecular dynamics simulations (e.g., GROMACS) assess protein-ligand binding stability. False-positive mitigation involves ensemble models and experimental validation via SPR or ITC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
